molecular formula C10H18F2N2O2 B6156791 tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate CAS No. 2229296-12-0

tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate

Cat. No. B6156791
CAS RN: 2229296-12-0
M. Wt: 236.3
InChI Key:
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Description

Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate, also known as N-tert-butyl-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the azetidine class of compounds, which are known for their ability to form stable bonds with a variety of other molecules. N-tert-butyl-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate has been used in research in the fields of organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate is an azetidine, which is a type of heterocyclic compound. Azetidines are known for their ability to form stable bonds with a variety of other molecules. This compound-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate is able to form stable bonds with a variety of other molecules due to its unique structure, which consists of a single nitrogen atom surrounded by three carbon atoms and two fluorine atoms.
Biochemical and Physiological Effects
This compound-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has the potential to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. Additionally, studies have shown that the compound has the potential to interact with certain cell receptors, which could lead to changes in cell signaling pathways and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable, making it suitable for use in a variety of experiments. Additionally, the compound is relatively non-toxic, making it safe for use in laboratory settings. However, the compound is also relatively expensive, which can limit its use in some experiments.

Future Directions

The potential applications of tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate are still being explored. Future research could focus on the compound’s potential to interact with other molecules and its potential biochemical and physiological effects. Additionally, future research could focus on the development of new synthetic methods for the synthesis of the compound. Furthermore, future research could focus on the development of new applications for the compound, such as its potential use in drug development and other biomedical applications.

Synthesis Methods

Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate is synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with 2,2-difluoroethylamine in the presence of a base such as sodium hydroxide. The resulting tert-butyl-2,2-difluoroethylazetidine is then reacted with 1-amino-2,2-difluoroethyl chloroformate in the presence of a base such as sodium hydroxide to yield this compound-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as 1-amino-2,2-difluoroethylazetidine-1-carboxylate, which has been used in the development of new pharmaceuticals. Additionally, this compound-3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate has been used in the development of new organic catalysts and in the synthesis of organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-bromoazetidine-1-carboxylate with 1-amino-2,2-difluoroethane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-bromoazetidine-1-carboxylate", "1-amino-2,2-difluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: tert-butyl 3-bromoazetidine-1-carboxylate is dissolved in a suitable solvent (e.g. DMF) and the base is added.", "Step 2: 1-amino-2,2-difluoroethane is added dropwise to the reaction mixture and the reaction is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography to afford tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate as a white solid." ] }

CAS RN

2229296-12-0

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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